6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine
CAS No.:
Cat. No.: VC18608466
Molecular Formula: C8H7BrFN3
Molecular Weight: 244.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7BrFN3 |
|---|---|
| Molecular Weight | 244.06 g/mol |
| IUPAC Name | 6-bromo-5-fluoro-1-methylindazol-3-amine |
| Standard InChI | InChI=1S/C8H7BrFN3/c1-13-7-3-5(9)6(10)2-4(7)8(11)12-13/h2-3H,1H3,(H2,11,12) |
| Standard InChI Key | QBZSQMXJCPUGNS-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC(=C(C=C2C(=N1)N)F)Br |
Introduction
Structural Characteristics and Molecular Configuration
Core Indazole Scaffold
The indazole core consists of a bicyclic aromatic system with two nitrogen atoms at positions 1 and 2. In 6-bromo-5-fluoro-1-methyl-1H-indazol-3-amine, the methyl group at N1 confers steric protection against metabolic degradation, while the bromine and fluorine atoms at positions 6 and 5 enhance electrophilic reactivity and dipole interactions . The amine group at position 3 serves as a hydrogen bond donor, critical for interactions with biological targets like kinase ATP-binding pockets.
Stereoelectronic Effects
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Bromine (C6): The bulky bromine atom induces steric hindrance, directing reactivity toward electrophilic substitution at less hindered positions.
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Fluorine (C5): Its strong electronegativity polarizes the aromatic ring, increasing acidity at adjacent positions and stabilizing charge-transfer complexes .
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Methyl (N1): Alkylation at N1 prevents tautomerization, locking the indazole in the 1H configuration and improving synthetic yield .
Spectroscopic Signatures
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H NMR: The methyl group resonates as a singlet at δ 3.9–4.1 ppm, while the amine protons appear as a broad peak at δ 5.5–6.0 ppm .
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C NMR: The quaternary carbons adjacent to halogens show deshielding, with C5 (fluorine) at δ 155–160 ppm and C6 (bromine) at δ 120–125 ppm.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The compound is synthesized via a multi-step route:
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Cyclization: 2-Azido-4-bromo-5-fluorobenzaldehyde undergoes Huisgen cyclization with methylamine to form the indazole core.
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Methylation: N1 is alkylated using methyl iodide in the presence of a base (e.g., KCO) to yield 1-methylindazole .
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Amination: A Buchwald-Hartwig coupling introduces the amine group at position 3 using palladium catalysts.
Key Reaction Conditions:
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Temperature: 80–120°C
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Solvent: Dimethylformamide (DMF) or toluene
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Yield: 60–75% after purification via column chromatography .
Industrial-Scale Production
Industrial methods prioritize cost-efficiency and scalability:
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Continuous Flow Reactors: Enhance reaction control and reduce byproduct formation.
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Catalyst Recycling: Palladium-based catalysts are immobilized on silica supports to minimize waste.
Chemical and Physical Properties
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 252.07 g/mol |
| Melting Point | 180–185°C (decomposes) |
| Solubility | DMSO: >50 mg/mL; Water: <1 mg/mL |
| LogP (Partition Coefficient) | 2.8 ± 0.3 |
Stability and Reactivity
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Thermal Stability: Decomposes above 185°C, releasing HBr and HF gases .
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Photoreactivity: The bromine atom undergoes homolytic cleavage under UV light, necessitating storage in amber glass.
Applications in Medicinal Chemistry
Lead Optimization
The compound serves as a scaffold for derivatization:
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Side Chain Modifications: Adding sulfonamide groups at C3 improves aqueous solubility (LogP reduced to 1.2).
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Halogen Substitution: Replacing bromine with iodine increases PI3Kδ affinity (IC = 8 nM) but reduces metabolic stability .
Drug Delivery Systems
Encapsulation in PEGylated liposomes enhances tumor targeting, achieving a 5-fold higher intratumoral concentration in murine models compared to free drug.
Comparative Analysis with Structural Analogs
| Compound | Substituents | PI3Kδ IC (nM) | LogP |
|---|---|---|---|
| 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine | Br (C6), F (C5), CH (N1), NH (C3) | 12 | 2.8 |
| 6-Chloro-5-fluoro-1H-indazol-3-amine | Cl (C6), F (C5), NH (C3) | 45 | 2.1 |
| 1-Methylindazol-3-amine | CH (N1), NH (C3) | >100 | 1.5 |
Halogenation at C5 and C6 is critical for target engagement, while N1 methylation enhances pharmacokinetics .
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